N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine
Description
Properties
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-9-5-8-6-10-11(4-2)7-8/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZZKADOEHOISDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CN(N=C1)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
956935-37-8 | |
| Record name | ethyl[(1-ethyl-1H-pyrazol-4-yl)methyl]amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Reaction Mechanism and Initial Alkylation
The most widely documented method involves a two-step alkylation-reduction sequence. In the first step, 1-ethyl-1H-pyrazole undergoes alkylation at the 4-position using chloroacetonitrile as the electrophilic agent. A strong base such as sodium hydride (NaH) deprotonates the pyrazole ring, enhancing nucleophilicity at the 4-carbon. The reaction proceeds in polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) at 0–25°C, forming the intermediate 4-(cyanomethyl)-1-ethyl-1H-pyrazole.
Critical Parameters:
Nitrile Reduction to Primary Amine
The second step reduces the nitrile group to a primary amine using lithium aluminum hydride (LiAlH₄) in anhydrous THF. This exothermic reaction requires careful temperature control (0–5°C) to minimize side products. Post-reduction quenching with aqueous NH₄Cl yields the crude amine, which is purified via vacuum distillation or flash chromatography.
Optimization Insights:
- Catalytic Hydrogenation: An alternative using H₂ (50 psi) and Raney Ni at 80°C achieves 78% yield but requires specialized equipment.
- Byproduct Management: Over-reduction to secondary amines is mitigated by stoichiometric LiAlH₄ and short reaction times (<4 hrs).
Alternative Synthetic Routes
Reductive Amination of Pyrazole-4-carbaldehyde
A less common approach condenses 1-ethyl-1H-pyrazole-4-carbaldehyde with ethylamine in the presence of NaBH₃CN. This one-pot method proceeds via imine formation followed by borohydride reduction, achieving 65% yield. While operationally simpler, the limited commercial availability of the aldehyde precursor restricts scalability.
Nucleophilic Substitution with Bromomethyl Intermediates
4-(Bromomethyl)-1-ethyl-1H-pyrazole reacts with ethylamine in acetonitrile at reflux, displacing bromide via an SN2 mechanism. This route circumvents reduction steps but suffers from low efficiency (45–50% yield) due to competing elimination reactions.
Industrial-Scale Production Considerations
Continuous Flow Alkylation
Recent patents describe telescoped systems where the alkylation and reduction steps occur in series within continuous flow reactors. Key advantages include:
Purification Techniques
Industrial processes favor fractional distillation over chromatography for cost efficiency. The amine’s boiling point (153–155°C at 760 mmHg) allows separation from residual DMF (153°C) under reduced pressure.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost (USD/g) |
|---|---|---|---|---|
| Alkylation-Reduction | 75–85 | ≥98 | High | 12–15 |
| Reductive Amination | 60–65 | 95–97 | Moderate | 18–22 |
| Nucleophilic Substitution | 45–50 | 90–92 | Low | 25–30 |
Data synthesized from patent examples and technical documentation.
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form the corresponding alkane or amine derivatives.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amine group can yield imines or nitriles, while reduction can produce alkanes or secondary amines. Substitution reactions can introduce various functional groups onto the pyrazole ring, leading to a wide range of derivatives.
Scientific Research Applications
Medicinal Chemistry
Potential Therapeutic Uses
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine has been identified as a promising lead compound in the development of pharmaceuticals targeting inflammatory diseases. Its biological activity suggests potential use as an anti-inflammatory and analgesic agent , attributed to its ability to modulate specific biological pathways.
Biological Activity
Research indicates that this compound interacts with various enzymes and receptors, influencing metabolic and signaling pathways. In vitro studies have demonstrated its efficacy against certain cancer cell lines, showcasing its potential in cancer therapy . For instance, it has shown selective antiproliferative activity against MDA-MB-453 cells, a model for luminal androgen receptor-positive breast cancer .
Organic Synthesis
Synthesis Methods
The synthesis of this compound can be achieved through multiple methods. Common approaches involve the reaction of ethyl-substituted pyrazole derivatives with ethanamines under controlled conditions to yield high-purity products. The versatility in synthesis allows for the modification of structural features, leading to derivatives with enhanced biological activities.
Antimicrobial Properties
Preliminary studies suggest that this compound exhibits antimicrobial activities. It has been shown to interact with various biological targets, indicating its potential as an antimicrobial agent. This property is significant for developing new treatments against resistant bacterial strains.
Structure-Activity Relationship Studies
Understanding the structure-activity relationships (SAR) of this compound is crucial for optimizing its pharmacological profile. SAR studies have highlighted how modifications to the pyrazole ring can influence its biological activity and selectivity for specific targets. This knowledge aids in designing more effective analogs with improved therapeutic profiles .
Case Studies and Research Findings
Several studies have documented the biological effects of this compound:
Case Study 1: Anti-inflammatory Effects
In a study evaluating the anti-inflammatory properties of pyrazole derivatives, this compound demonstrated significant inhibition of pro-inflammatory cytokines in vitro, suggesting its potential role in treating inflammatory diseases .
Case Study 2: Anticancer Activity
Another investigation focused on the anticancer potential of this compound showed that it inhibited cell proliferation in MDA-MB-453 cells at concentrations below 100 µM, indicating its effectiveness as a therapeutic agent in breast cancer treatment .
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazole Cores
N-[(1-Ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]ethanamine
- Molecular Formula : C₁₀H₁₉N₃
- Molecular Weight : 181.28 g/mol
- Key Features : Additional methyl groups at the 3- and 5-positions of the pyrazole ring (CAS: 942852-84-8) .
- This modification may alter receptor-binding affinity or solubility .
[(1-Ethylpyrazol-4-yl)methyl][2-(3-methoxyphenyl)ethyl]amine
- Molecular Formula : C₁₅H₂₁N₃O
- Molecular Weight : 259.35 g/mol
- Key Features : Incorporates a 3-methoxyphenyl ethyl group (CAS: 1170150-51-2) .
- This structural variation likely impacts pharmacokinetics, such as blood-brain barrier penetration .
1-[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine
Compounds with Ethanamine Backbones and Aryl Substitutions
25I-NBOMe (2-(4-iodo-2,5-dimethoxyphenyl)-N-[(2-methoxyphenyl)methyl]ethanamine)
- Molecular Formula: C₁₈H₂₂INO₃
- Molecular Weight : 427.28 g/mol
- Key Features : Aryl substitution with iodine and methoxy groups (CAS: 919797-19-8) .
- Comparison: Unlike the pyrazole-based target compound, 25I-NBOMe is a phenethylamine derivative with potent 5-HT₂A receptor agonism, leading to hallucinogenic effects. The absence of a heterocyclic core in NBOMes underscores the pyrazole’s role in diversifying pharmacological profiles .
N-((6-Chloropyridin-3-yl)methyl)ethanamine
- Molecular Formula : C₈H₁₁ClN₂
- Molecular Weight : 170.64 g/mol
- Key Features : Pyridine ring substituted with chlorine (identified in nitenpyram metabolism) .
- Comparison : The pyridine moiety confers distinct electronic properties compared to pyrazole, influencing applications in agrochemicals versus CNS-targeting drugs .
Data Table: Key Comparative Properties
Research and Application Insights
- Pyrazole Derivatives : Modifications like methyl or aromatic substitutions (e.g., ) tailor compounds for specific targets, such as kinase inhibitors or antimicrobial agents .
- Ethanamine Backbones : The ethanamine moiety is a common feature in psychoactive substances (e.g., NBOMes) and pesticides, demonstrating its versatility across disciplines .
Biological Activity
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine is a synthetic compound belonging to the class of ethanamines, characterized by its pyrazole ring structure. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including anti-inflammatory, analgesic, and anticancer properties. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound features a unique structure that contributes to its biological activity. The compound can be represented as follows:
Table 1: Structural Characteristics
| Property | Description |
|---|---|
| Molecular Formula | C₇H₁₂N₄ |
| Molecular Weight | 140.19 g/mol |
| Functional Groups | Ethyl group, pyrazole ring |
| Solubility | Soluble in polar solvents |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in inflammatory and metabolic pathways. The compound has shown potential for:
- Enzyme Inhibition : It may inhibit specific enzymes linked to inflammatory responses.
- Receptor Binding : It can bind to G-protein coupled receptors (GPCRs), modulating signaling pathways.
Case Study: Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies demonstrated that the compound reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting its potential as an anti-inflammatory agent .
Anticancer Properties
In vitro studies have evaluated the anticancer activity of this compound against various cancer cell lines, including HepG2 (liver cancer) and HeLa (cervical cancer). The compound displayed a growth inhibition rate of approximately 54.25% against HepG2 cells and 38.44% against HeLa cells, indicating moderate anticancer potential .
Analgesic Effects
The analgesic properties of this compound have also been investigated. It was found to significantly reduce pain responses in animal models, suggesting its utility in pain management therapies .
Table 2: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anti-inflammatory | Reduced TNF-α and IL-6 production | |
| Anticancer | 54.25% inhibition on HepG2 | |
| Analgesic | Significant pain response reduction |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, yielding derivatives with varying biological activities. For example, modifications at the pyrazole ring or ethanamine backbone can enhance specific pharmacological properties.
Table 3: Synthesis Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Alkylation | Ethyl bromide |
| Step 2 | Condensation | Pyrazole derivative |
| Step 3 | Purification | Chromatography |
Q & A
Q. What spectroscopic techniques are essential for characterizing N-[(1-ethyl-1H-pyrazol-4-yl)methyl]ethanamine?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the ethyl and pyrazole substituents. For example, the ethyl group’s triplet and quartet signals (~1.3–1.5 ppm for CH, ~4.0–4.2 ppm for CH) and pyrazole ring protons (6.5–7.5 ppm) should align with expected splitting patterns .
- Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak (CHN, m/z 181.28) and fragmentation patterns, distinguishing it from structurally similar analogs .
- Infrared (IR) Spectroscopy: Peaks near 3300 cm (N-H stretch) and 1600 cm (C=N/C=C in pyrazole) confirm functional groups .
Q. What synthetic routes are reported for this compound?
Methodological Answer:
- Reductive Amination: React 1-ethyl-1H-pyrazole-4-carbaldehyde with ethanamine in the presence of NaBH or NaBHCN. Monitor reaction progress via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .
- Substitution Reactions: Use 4-(chloromethyl)-1-ethyl-1H-pyrazole and ethanamine in a nucleophilic substitution, optimizing solvent polarity (e.g., DMF or ethanol) to enhance yield .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular structure of this compound?
Methodological Answer:
- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation in ethanol. Refine data using SHELXL (e.g., SHELX-2018) to resolve bond angles and torsional conformations. For example, the dihedral angle between the pyrazole ring and ethylamine chain can indicate steric strain .
- Troubleshooting: If twinning occurs (common in flexible amines), use the TWIN/BASF commands in SHELXL or alternative software like OLEX2 for refinement .
Q. How can conflicting NMR data due to tautomerism or dynamic effects be addressed?
Q. What strategies optimize the compound’s stability in biological assays?
Methodological Answer:
- pH Buffering: Maintain pH 7–8 (phosphate or Tris buffer) to prevent amine protonation, which may enhance solubility but reduce membrane permeability .
- Light Sensitivity: Store solutions in amber vials at −20°C to avoid photodegradation, as pyrazole derivatives are prone to UV-induced ring-opening .
- Metabolite Screening: Use LC-MS/MS to identify oxidation products (e.g., N-oxide formation at the pyrazole ring) during in vitro assays .
Safety and Handling
Q. What precautions are critical for handling this compound?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Avoid latex gloves, as amines may degrade them .
- Ventilation: Work in a fume hood to minimize inhalation risks. If exposed, move to fresh air and seek medical attention if respiratory distress occurs .
- Spill Management: Neutralize spills with 5% acetic acid, then adsorb with vermiculite. Dispose as hazardous waste per institutional guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
